PF-6274484

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

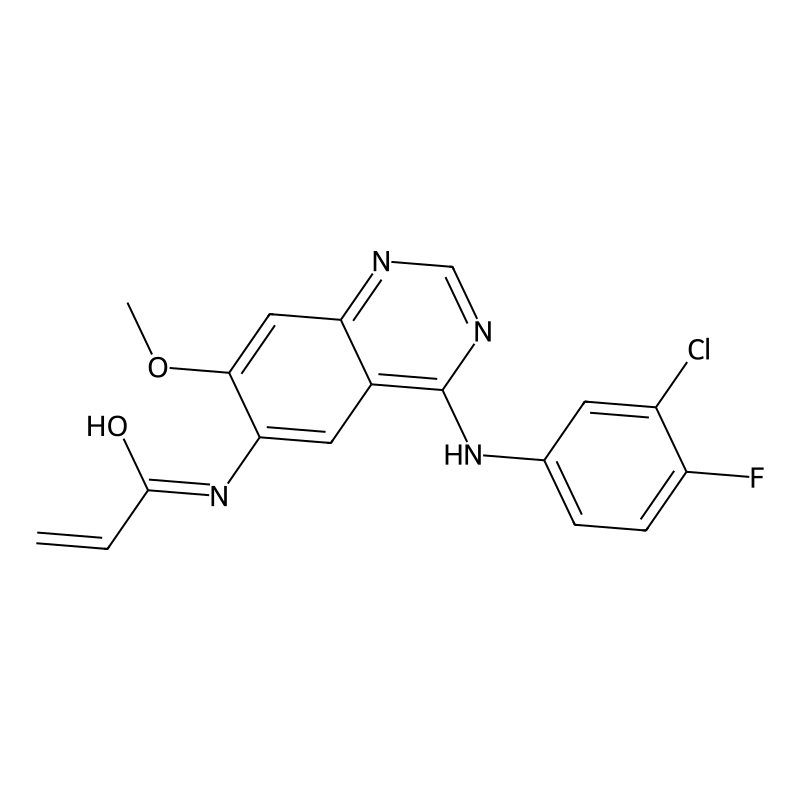

PF-6274484 is a potent, irreversible covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) that utilizes an acrylamide Michael acceptor to target the Cys797 residue within the ATP-binding pocket. Exhibiting sub-nanomolar affinity for both wild-type EGFR and the drug-resistant L858R/T790M double mutant, it serves as a critical biochemical tool for decoupling reversible binding affinity from intrinsic covalent reactivity. In procurement contexts, PF-6274484 is prioritized not only for its robust cellular potency in mutant-driven models but also as a highly characterized quinazoline scaffold that provides a distinct spatial geometry (6 Å distance to Cys797) compared to alternative pyrimidine-based inhibitors. This makes it an essential precursor and reference standard for chemoproteomic probe synthesis and structural biology workflows [REFS-1, REFS-2].

References

- [1] Schwartz, P. A., et al. "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences, 2014, 111(1): 173-178.

- [2] Lanning, B. R., et al. "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 2014, 10(9): 760-767.

Substituting PF-6274484 with first-generation reversible quinazolines (e.g., gefitinib or erlotinib) fundamentally compromises assays targeting the T790M resistance mutation, as these generic alternatives lack the Michael acceptor required to overcome the mutant's altered ATP affinity and steric bulk. Furthermore, replacing PF-6274484 with other covalent inhibitors, such as the pyrimidine-based WZ4002, alters the core binding geometry. PF-6274484 positions its electrophilic β-carbon approximately 6 Å from Cys797, necessitating distinct conformational dynamics and high initial reversible affinity prior to covalent bond formation, whereas WZ4002 sits much closer (3 Å). Consequently, substituting scaffolds yields divergent kinetic profiles, off-target reactivity patterns, and chemoproteomic labeling efficiencies, making exact scaffold matching critical for comparative structural and kinetic assays [1].

Covalent Binding Geometry and Reactive Distance

Crystallographic alignment and molecular modeling demonstrate that the quinazoline scaffold of PF-6274484 positions its Michael acceptor β-carbon 6 Å away from the target Cys797 residue. In contrast, the pyrimidine-based comparator WZ4002 binds to the hinge region differently, placing its reactive group only 3 Å from Cys797. This 3 Å difference dictates that PF-6274484 relies more heavily on high reversible binding affinity to bridge the spatial gap before irreversible bond formation occurs [1].

| Evidence Dimension | Distance from Michael acceptor β-carbon to target Cys797 |

| Target Compound Data | 6 Å (PF-6274484) |

| Comparator Or Baseline | 3 Å (WZ4002) |

| Quantified Difference | 3 Å greater spatial gap requiring distinct conformational dynamics |

| Conditions | Molecular modeling and structural alignment of the EGFR ATP-binding pocket |

Essential for researchers designing next-generation inhibitors who need a benchmark compound that models long-range covalent engagement driven by high reversible affinity.

Maintained Potency Against the T790M Gatekeeper Mutation

Biochemical profiling reveals that PF-6274484 maintains near-equipotent sub-nanomolar affinity for both wild-type EGFR (Ki = 0.18 nM) and the highly resistant L858R/T790M double mutant (Ki = 0.14 nM). This contrasts sharply with first-generation reversible inhibitors, which typically exhibit massive losses in potency against the T790M variant due to steric hindrance and increased ATP affinity [1].

| Evidence Dimension | Inhibitory constant (Ki) against EGFR variants |

| Target Compound Data | Ki = 0.14 nM (L858R/T790M) |

| Comparator Or Baseline | Ki = 0.18 nM (WT EGFR baseline) |

| Quantified Difference | 1.2-fold tighter binding to the resistance mutant compared to wild-type |

| Conditions | Biochemical kinase assay measuring reversible binding affinity prior to covalent inactivation |

Validates the compound as a highly reliable positive control for screening assays targeting the clinically challenging T790M gatekeeper mutation.

Cellular Efficacy in Mutant-Driven Tumor Models

In whole-cell assays, PF-6274484 demonstrates robust inhibition of EGFR autophosphorylation, yielding an IC50 of 6.6 nM in H1975 cells (expressing the L858R/T790M mutation) and 5.8 nM in A549 cells (expressing wild-type EGFR). The ability to maintain single-digit nanomolar cellular potency regardless of the T790M mutation status confirms that its biochemical affinity translates directly into functional cellular target engagement [1].

| Evidence Dimension | Inhibition of EGFR autophosphorylation (IC50) |

| Target Compound Data | IC50 = 6.6 nM (H1975 mutant cells) |

| Comparator Or Baseline | IC50 = 5.8 nM (A549 WT cells) |

| Quantified Difference | 0.8 nM difference, indicating sustained cellular potency across mutation profiles |

| Conditions | Whole-cell autophosphorylation assay in H1975 (L858R/T790M) vs A549 (WT) tumor cell lines |

Ensures buyers that the biochemical potency translates directly into robust, reproducible cellular target engagement for in vitro tumor models.

Chemoproteomic Probe Precursor Suitability

PF-6274484 serves as a highly effective scaffold for the generation of alkyne-tagged Activity-Based Probes (ABPs). Unlike standard reversible inhibitors that cannot form stable adducts, the covalent nature of PF-6274484 allows it to be derivatized into click-compatible probes. These probes have been successfully utilized to map the proteome-wide selectivity and off-target reactivity of quinazoline-based covalent kinase inhibitors in complex cellular lysates [1].

| Evidence Dimension | Proteome-wide off-target mapping capability |

| Target Compound Data | Readily modified into stable, alkyne-bearing Activity-Based Probes |

| Comparator Or Baseline | Standard reversible inhibitors |

| Quantified Difference | Enables stable covalent adduct formation surviving denaturing pulldown conditions (unlike 0% retention for reversible comparators) |

| Conditions | Proteomic profiling using alkyne-tagged analogs in complex cellular lysates |

Makes the core scaffold a premium choice for chemical biologists procuring precursors to synthesize bioorthogonal probes for target deconvolution.

Structural Biology and Kinetic Modeling of Covalent Inhibition

Due to its specific binding geometry that places the Michael acceptor 6 Å from Cys797, PF-6274484 is an ideal reference standard for structural biologists and computational chemists. It is specifically procured to model how quinazoline scaffolds rely on high reversible affinity to bridge larger spatial gaps compared to pyrimidine scaffolds, aiding in the rational design of next-generation irreversible inhibitors [1].

Synthesis of Chemoproteomic Activity-Based Probes (ABPs)

The compound's high affinity and covalent reactivity make it a preferred precursor for chemical biology workflows. It is routinely derivatized with alkyne tags to generate click-compatible probes, enabling researchers to perform proteome-wide selectivity mapping and off-target deconvolution of cysteine-reactive kinase inhibitors in native cellular environments [2].

T790M Resistance Assay Development and Validation

Because PF-6274484 maintains sub-nanomolar affinity (Ki = 0.14 nM) and single-digit nanomolar cellular potency (IC50 = 6.6 nM) against the EGFR-L858R/T790M double mutant, it serves as a highly reliable positive control. Assay developers procure this compound to validate biochemical and cellular screens aimed at overcoming T790M-mediated resistance to first-generation reversible therapies [1].

References

- [1] Schwartz, P. A., et al. "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences, 2014, 111(1): 173-178.

- [2] Lanning, B. R., et al. "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 2014, 10(9): 760-767.